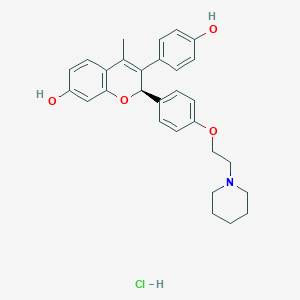
(R)-Acolbifene (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Acolbifene (hydrochloride) is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in the treatment of breast cancer. It is the hydrochloride salt form of ®-Acolbifene, which enhances its solubility and stability. This compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a promising candidate for hormone-related therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Acolbifene (hydrochloride) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the benzothiophene core through a series of reactions such as Friedel-Crafts acylation, cyclization, and functional group modifications.
Introduction of the side chain: The side chain is introduced via nucleophilic substitution or addition reactions, often involving the use of organometallic reagents.
Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.
Formation of the hydrochloride salt: The final step involves the reaction of ®-Acolbifene with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-Acolbifene (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-Acolbifene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, organometallic reagents, and nucleophiles are employed under various conditions (e.g., basic or acidic environments).
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
®-Acolbifene (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators and their interactions with various receptors.
Biology: Research focuses on its effects on estrogen receptors in different tissues, providing insights into hormone regulation and receptor modulation.
Medicine: It is investigated for its potential use in treating hormone-dependent cancers, such as breast cancer, due to its selective estrogen receptor modulation properties.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents targeting hormone-related conditions.
Mechanism of Action
®-Acolbifene (hydrochloride) exerts its effects by binding to estrogen receptors (ERs) in target tissues. It acts as an agonist or antagonist depending on the tissue type:
Agonist: In bone and cardiovascular tissues, it mimics the effects of estrogen, promoting bone density and cardiovascular health.
Antagonist: In breast tissue, it blocks the effects of estrogen, inhibiting the growth of estrogen-dependent cancer cells.
The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are related to gene transcription regulation and cellular proliferation.
Comparison with Similar Compounds
Tamoxifen: Another SERM used in breast cancer treatment, but with different tissue selectivity and side effect profiles.
Raloxifene: Similar to ®-Acolbifene, it is used for osteoporosis and breast cancer prevention but has a different chemical structure and pharmacokinetics.
Bazedoxifene: A newer SERM with improved efficacy and safety profiles for osteoporosis and breast cancer prevention.
Uniqueness: ®-Acolbifene (hydrochloride) is unique due to its specific binding affinity and selectivity for estrogen receptors, offering a balanced profile of estrogenic and anti-estrogenic effects. This makes it a versatile compound for various therapeutic applications with potentially fewer side effects compared to other SERMs.
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDPIXWTVEVEA-XXIQNXCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
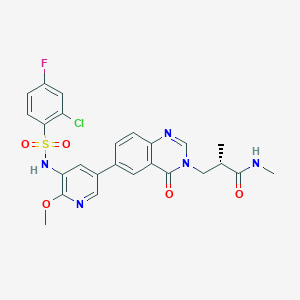
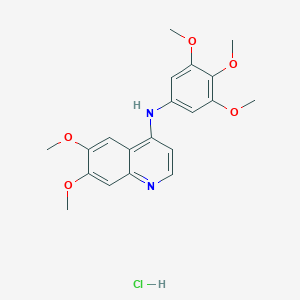
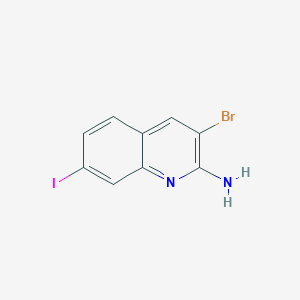
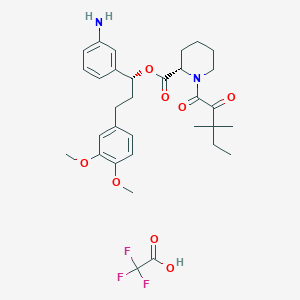
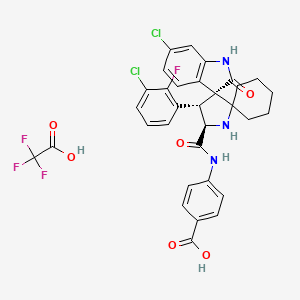
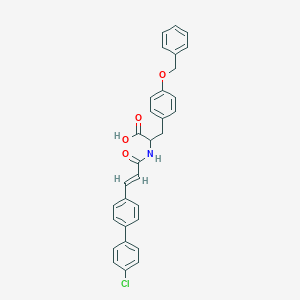
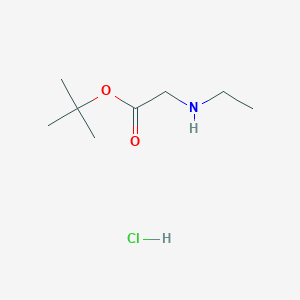
![5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)
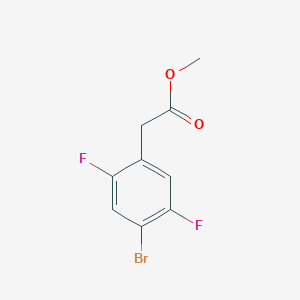

![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
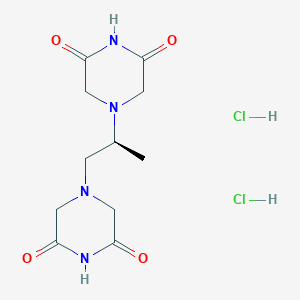
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
